REACTION_CXSMILES
|
P(=O)(O)(O)O.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([S:13][CH2:14][CH:15](OCC)OCC)=[CH:9][CH:8]=1>ClC1C=CC=CC=1>[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[S:13][CH:14]=[CH:15][C:11]=2[CH:12]=1
|
Name
|
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)SCC(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 130° C. for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
to remove water from the mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with 400 mL of water
|
Type
|
EXTRACTION
|
Details
|
The bottom aqueous layer was extracted with 200 mL of methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 200 mL of 10% Na2CO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated to brown oil (129.4 g)
|
Type
|
DISSOLUTION
|
Details
|
The crude oil was dissolved in 1 L of 10:90 EtOAC
|
Type
|
FILTRATION
|
Details
|
hexane, filtered through a short pad of silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(SC=C2)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.54 g | |
YIELD: PERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |